molecular formula C51H43ClNOP2Pd- B15350916 XantPhos-Pd-G2

XantPhos-Pd-G2

Cat. No.: B15350916
M. Wt: 889.7 g/mol
InChI Key: NFYYBWUUNUTXCK-UHFFFAOYSA-M
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Description

XantPhos-Pd-G2: is a palladium-based catalyst used in various chemical reactions, particularly in cross-coupling reactions. It is known for its efficiency and stability, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

XantPhos-Pd-G2 is synthesized through a multi-step process involving the combination of xanthene derivatives with palladium chloride and diphenylphosphino ligands. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and is conducted in anhydrous solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

XantPhos-Pd-G2 is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: : Typically involves boronic acids or boronic esters, palladium catalyst (this compound), and a base such as sodium carbonate.

  • Stille Coupling: : Uses organotin compounds, palladium catalyst, and a suitable solvent like toluene.

  • Negishi Coupling: : Involves organozinc reagents, palladium catalyst, and a coordinating solvent like THF (tetrahydrofuran).

Major Products Formed

The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

XantPhos-Pd-G2 is widely used in scientific research due to its efficiency in forming carbon-carbon bonds. Its applications include:

  • Chemistry: : Facilitating cross-coupling reactions for complex molecule synthesis.

  • Biology: : Synthesizing biologically active compounds and natural products.

  • Medicine: : Developing pharmaceuticals through efficient synthetic routes.

  • Industry: : Producing materials with specific properties for various applications.

Mechanism of Action

The mechanism of action of XantPhos-Pd-G2 involves the formation of a palladium complex with the ligand, which then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved are the organic substrates undergoing the cross-coupling reactions.

Comparison with Similar Compounds

XantPhos-Pd-G2 is compared with other palladium-based catalysts like XantPhos-Pd-G3 and XantPhos-Pd-G4. While all these catalysts are used in similar reactions, this compound is often preferred for its balance of activity and stability.

Similar Compounds

  • XantPhos-Pd-G3

  • XantPhos-Pd-G4

  • XPhos-Pd-G2

  • tBuXPhos-Pd-G3

These compounds share similar structures but differ in their ligand environments and palladium centers, leading to variations in their catalytic properties.

Properties

Molecular Formula

C51H43ClNOP2Pd-

Molecular Weight

889.7 g/mol

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium;2-phenylaniline;chloride

InChI

InChI=1S/C39H32OP2.C12H11N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-9H,13H2;1H;/p-1

InChI Key

NFYYBWUUNUTXCK-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Origin of Product

United States

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